
5-(3,4-Dichlorophenyl)-1-pentene, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-1-pentene, 97% (5-DC-1-Pentene) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is an organochlorine compound, consisting of a pentene molecule with a 3,4-dichlorophenyl substituent. As a highly reactive compound, 5-DC-1-Pentene is often used as a starting material for the synthesis of other compounds.
科学的研究の応用
5-DC-1-Pentene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of other organochlorine compounds. Additionally, it has been used as a reagent in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 5-DC-1-Pentene is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form a variety of adducts. Additionally, it is believed that the compound can act as a catalyst in certain reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DC-1-Pentene are not well understood. However, it is known that the compound can be toxic if ingested or inhaled, and can cause irritation to the eyes, skin, and respiratory system. Additionally, it has been linked to liver and kidney damage in animal studies.
実験室実験の利点と制限
The main advantage of using 5-DC-1-Pentene in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of various compounds. Additionally, its relatively low cost and availability make it an attractive option for research applications.
However, there are some limitations to using 5-DC-1-Pentene in laboratory experiments. The compound is highly toxic, and proper safety precautions must be taken when handling it. Additionally, the compound can be difficult to handle and store due to its volatility.
将来の方向性
There are a number of potential future directions for research on 5-DC-1-Pentene. These include further investigation of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in various industries. Additionally, research could be conducted to explore the potential for using the compound as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using the compound as a catalyst in various reactions.
合成法
5-DC-1-Pentene can be synthesized from 1-pentene and 3,4-dichlorophenol. The reaction involves the formation of a chloroalkene intermediate, which is then hydrolyzed to form the desired product. The reaction is carried out in anhydrous conditions, and the reaction time is typically between 8 and 16 hours. The yield of the reaction is typically around 97%.
特性
IUPAC Name |
1,2-dichloro-4-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMPJVCKKILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

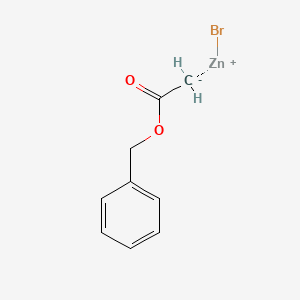


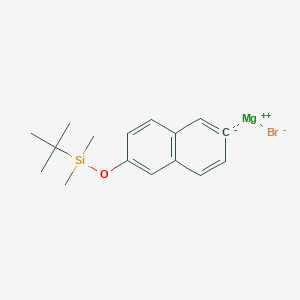
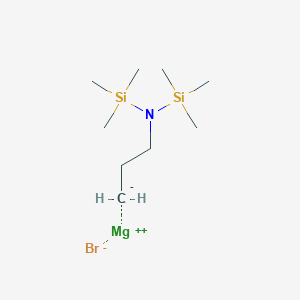
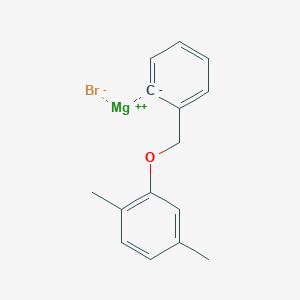


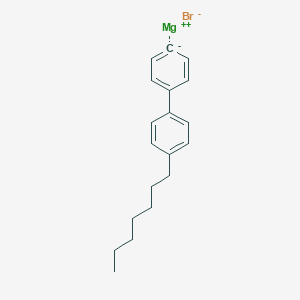
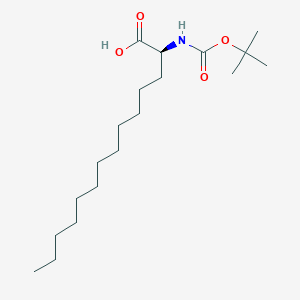
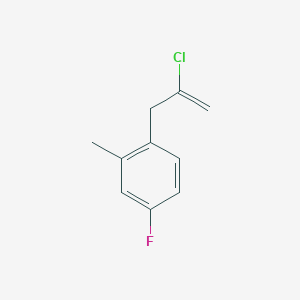
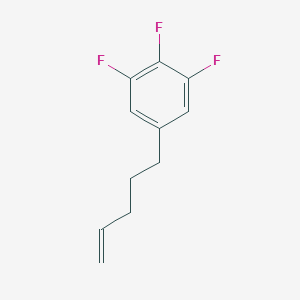
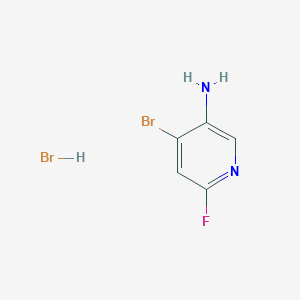
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)